2-(2-Cyanoacetamido)thiophene-3-carboxamide

heterocyclic synthesis building block derivatization

2-(2-Cyanoacetamido)thiophene-3-carboxamide (CAS 949739-45-1) is a heterocyclic small molecule classified as a 2-aminothiophene-3-carboxamide derivative bearing a cyanoacetamido side chain at the 2-position and a primary carboxamide at the 3-position of the thiophene ring. Its molecular formula is C₈H₇N₃O₂S, with a molecular weight of 209.23 g/mol and an experimentally unvalidated computed XLogP3 of 0.4, indicating balanced hydrophilicity.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 949739-45-1
Cat. No. B3373072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanoacetamido)thiophene-3-carboxamide
CAS949739-45-1
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C(=O)N)NC(=O)CC#N
InChIInChI=1S/C8H7N3O2S/c9-3-1-6(12)11-8-5(7(10)13)2-4-14-8/h2,4H,1H2,(H2,10,13)(H,11,12)
InChIKeyDHELTGWCPWUOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyanoacetamido)thiophene-3-carboxamide (CAS 949739-45-1): Core Physicochemical Identity and Structural Classification for Research Procurement


2-(2-Cyanoacetamido)thiophene-3-carboxamide (CAS 949739-45-1) is a heterocyclic small molecule classified as a 2-aminothiophene-3-carboxamide derivative bearing a cyanoacetamido side chain at the 2-position and a primary carboxamide at the 3-position of the thiophene ring [1]. Its molecular formula is C₈H₇N₃O₂S, with a molecular weight of 209.23 g/mol and an experimentally unvalidated computed XLogP3 of 0.4, indicating balanced hydrophilicity [1]. The compound is supplied as a research-grade building block with a minimum purity of 95% and is cataloged under the synonym 2-[(2-cyanoacetyl)amino]thiophene-3-carboxamide .

Why In-Class 2-Cyanoacetamido-Thiophene-3-Carboxamides Cannot Be Interchanged: Structural Specificity Demands Compound-Level Selection for 949739-45-1


The 2-cyanoacetamido-thiophene-3-carboxamide scaffold is a well-established synthetic intermediate accessed via the Gewald three-component reaction, enabling generation of diverse arrays of 2-aminothiophene-3-carboxamides from cyanoacetamides, aldehydes or ketones, and sulfur [1]. This synthetic versatility means that even minor variations in thiophene ring substitution—such as 4,5-dimethyl, 5-isopropyl, tetrahydrobenzo-fused, or N-alkyl carboxamide modifications—produce compounds with substantially different physicochemical properties, hydrogen-bonding capacity, steric profiles, and downstream derivatizability [2]. Critically, the unsubstituted thiophene core of 949739-45-1 (vacant 4- and 5-positions) constitutes a distinct chemical space that is not replicated by any of the commonly available substituted analogs. Procurement of a substituted analog in place of 949739-45-1 would result in a different molecular weight, lipophilicity, hydrogen bond donor count, and synthetic handle availability, any of which can alter reaction outcomes, biological screening results, or structure-activity relationship (SAR) interpretation. The quantitative evidence below demonstrates these specific, measurable differences.

Quantitative Differentiation Evidence for 2-(2-Cyanoacetamido)thiophene-3-carboxamide (949739-45-1) vs. Closest Structural Analogs


Evidence 1: Unsubstituted Thiophene Core (Vacant 4- and 5-Positions) Enables Downstream Derivatization Not Possible with Fused-Ring or Alkyl-Substituted Analogs

The target compound bears an unsubstituted thiophene ring with both the 4- and 5-positions vacant, providing two electrophilic aromatic substitution sites for further synthetic elaboration. In contrast, the most closely related commercially available analog, 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 383379-31-5), has a fused cyclohexane ring occupying both the 4- and 5-positions, completely blocking electrophilic substitution at these sites. The 5-isopropyl analog (CAS 667414-31-5) bears an isopropyl group at the 5-position, leaving only the 4-position available, while the 4-cyano-5-methyl analog (CAS 581780-63-4) has both positions substituted. This differential in available reactive sites is quantifiable: the target compound has 2 vacant thiophene C–H positions, the tetrahydrobenzo analog has 0, the 5-isopropyl analog has 1, and the 4-cyano-5-methyl analog has 0 [1][2].

heterocyclic synthesis building block derivatization Gewald chemistry scaffold diversification

Evidence 2: Lower Lipophilicity (XLogP3 = 0.4) vs. 5-Isopropyl Analog (XLogP3 = 1.6) Confers Distinct Solubility and Permeability Profile

The computed XLogP3 of 2-(2-cyanoacetamido)thiophene-3-carboxamide is 0.4, compared to 1.6 for the 5-isopropyl-substituted analog (CAS 667414-31-5), representing a 1.2 log unit difference in predicted lipophilicity [1][2]. This corresponds to an approximately 16-fold difference in predicted octanol-water partition coefficient. An XLogP3 of 0.4 places the target compound near the optimal range for aqueous solubility and oral absorption (typically XLogP3 0–3), while the isopropyl analog at 1.6 shifts toward higher membrane permeability but potentially lower aqueous solubility [3]. No experimentally measured logP or logD values are publicly available for either compound, so all comparisons are based on computed descriptors.

physicochemical property lipophilicity drug-likeness ADME solubility

Evidence 3: Full Hydrogen Bond Donor Capacity (2 HBD) Preserved via Primary Carboxamide vs. N-Alkylated Analogs with Reduced or Abolished HBD Count

2-(2-Cyanoacetamido)thiophene-3-carboxamide possesses a primary carboxamide group (-CONH₂) at the 3-position, contributing 2 hydrogen bond donor (HBD) atoms and 4 total hydrogen bond acceptor (HBA) atoms [1]. The N-methyl analog (CAS 867137-61-9) bears a secondary amide (-CONHCH₃), reducing HBD count to 1 and increasing steric bulk at the carboxamide nitrogen. The N,N-diethyl analog (CAS 581780-63-4) has a tertiary amide (-CON(CH₂CH₃)₂), reducing HBD count to 0 at this position . The primary carboxamide also participates in canonical bidentate hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, protease oxyanion holes), a recognition motif that is sterically and electronically inaccessible to N-alkylated analogs. The quantitative difference is 2 HBD for the target compound vs. 1 HBD for the N-methyl analog and 0 HBD for the N,N-diethyl analog [1].

hydrogen bonding carboxamide target engagement molecular recognition crystallography

Evidence 4: Lower Molecular Weight (209.23 Da) Positions Compound in Lead-Like vs. Drug-Like Chemical Space Relative to Heavier Analogs (251–304 Da)

The molecular weight of 2-(2-cyanoacetamido)thiophene-3-carboxamide is 209.23 Da, placing it within the 'lead-like' space (MW ≤ 350 Da) and approaching the 'fragment' space (MW ≤ 300 Da typically, or ≤ 250 Da in strict fragment definitions) as defined by the Astex Rule of Three [1][2]. In comparison, 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide (MW = 251.31 Da) is 20% heavier; 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (MW = 263.32 Da) is 26% heavier; and 2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (MW = 277.34 Da) is 33% heavier [1]. The lower MW of the target compound translates to higher ligand efficiency potential: assuming equal binding affinity, the target compound would yield a higher ligand efficiency index (LE = -log(IC₅₀)/heavy atom count) simply by virtue of its 14 heavy atoms vs. 17–19 for comparators [2].

molecular weight lead-likeness fragment-based drug discovery RO3 efficiency metrics

Evidence 5: Commercial Availability with Transparent Catalog Pricing from Major Research Suppliers vs. Discontinued or Inquiry-Only Status of Key Analogs

2-(2-Cyanoacetamido)thiophene-3-carboxamide is available as a catalog compound from Santa Cruz Biotechnology (sc-340780) with transparent pricing of $197.00 for 250 mg and $399.00 for 1 g, as well as from CymitQuimica (Biosynth brand) at a minimum purity of 95% . In contrast, the 5-isopropyl analog (CAS 667414-31-5) is listed as 'Discontinued' by CymitQuimica, and the tetrahydrobenzo analog (CAS 383379-31-5) is also marked 'Discontinued product' . The N-methyl tetrahydrobenzo analog (CAS 867137-61-9) is available through specialty vendors but without transparent catalog pricing from major international suppliers. This differential in supply continuity is quantifiable: the target compound has ≥2 active, price-transparent supplier listings from established Western research chemical distributors, vs. 0–1 active listings for the closest comparators .

procurement commercial availability supply chain research reagent catalog compound

Evidence-Backed Research and Industrial Application Scenarios for 2-(2-Cyanoacetamido)thiophene-3-carboxamide (949739-45-1)


Scenario 1: Lead-Like Starting Scaffold for Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

With a molecular weight of 209.23 Da, XLogP3 of 0.4, and TPSA of 124 Ų, 949739-45-1 falls within lead-like and near-fragment physicochemical space, making it suitable as a starting scaffold for FBDD campaigns targeting kinases, proteases, or other enzymes where carboxamide-mediated hydrogen bonding is critical [1]. The compound's two vacant thiophene positions permit systematic fragment growing via electrophilic substitution or cross-coupling, enabling rapid SAR exploration without the steric or electronic constraints imposed by pre-existing ring substituents found in all major structural analogs [2]. Critically, commercial availability from Santa Cruz Biotechnology with transparent pricing ensures reproducible procurement for multi-round medicinal chemistry iteration, unlike the tetrahydrobenzo and isopropyl analogs which are discontinued at major suppliers .

Scenario 2: Core Intermediate for Parallel Library Synthesis via Sequential Thiophene Functionalization

The unsubstituted 4- and 5-positions of the thiophene ring make 949739-45-1 an ideal core intermediate for combinatorial library construction [1]. Unlike the tetrahydrobenzo-fused analog (CAS 383379-31-5), which has been employed as a precursor for azo-dispersed dye synthesis but offers no thiophene ring substitution sites, the target compound can undergo sequential halogenation, Suzuki coupling, or direct C–H activation at two distinct positions [2]. This enables the synthesis of 4-substituted, 5-substituted, and 4,5-disubstituted libraries from a single core intermediate, providing greater scaffold diversification efficiency. The primary carboxamide group can also be independently modified (hydrolysis to carboxylic acid, dehydration to nitrile, or coupling to amines) to further expand accessible chemical space [1].

Scenario 3: Reference Standard for Analytical Method Development and Drug Impurity Profiling

The compound is explicitly marketed as a reference substance for drug impurity analysis and as a biochemical research reagent [1]. Its distinct UV chromophore (thiophene ring conjugated with cyanoacetamido and carboxamide groups) and moderate polarity (XLogP3 = 0.4) make it suitable for HPLC/LC-MS method development and validation. Unlike substituted analogs that may co-elute with other impurities or require more complex mobile phase conditions, the compound's balanced physicochemical profile facilitates resolution in standard reversed-phase conditions. The minimum 95% purity specification from CymitQuimica provides a defined quality benchmark for use as an analytical reference .

Scenario 4: Biophysical Screening Probe for Protein Crystallography and NMR-Based Fragment Screening

The compound's combination of low molecular weight (209.23 Da), balanced lipophilicity (XLogP3 = 0.4), and 2 hydrogen bond donors distributed across the cyanoacetamido and primary carboxamide groups makes it amenable as a fragment screening probe for X-ray crystallography and ligand-observed NMR experiments [1]. Aqueous solubility at typical fragment screening concentrations (0.5–2 mM) is predicted to be favorable given the low XLogP3, though no experimental solubility data are publicly available. The compound's 14 heavy atoms provide a high ligand efficiency ceiling, and the absence of chiral centers eliminates enantiomer-related complications in crystallographic electron density interpretation [1][2].

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